Clorgyline hydrochloride is a synthetic compound classified as a propargylamine derivative. It acts as a potent and irreversible inhibitor of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. [, , ] This selective inhibition of MAO-A makes clorgyline hydrochloride a valuable tool in research for investigating the roles of these neurotransmitters in various physiological and pathological processes.
Clorgyline hydrochloride is a potent and selective irreversible inhibitor of monoamine oxidase A, an enzyme crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This compound is primarily used in research settings to study the effects of monoamine oxidase inhibition on various neurological conditions, including depression and anxiety disorders. Clorgyline has also shown potential in enhancing the efficacy of certain cancer treatments by reducing drug resistance in glioma cells.
Clorgyline hydrochloride was first synthesized in the 1970s and has since been utilized extensively in pharmacological research. It is commercially available from various suppliers, including ApexBio, MedChemExpress, and Cayman Chemical, with a Chemical Abstracts Service registry number of 17780-75-5.
Clorgyline is classified as a monoamine oxidase inhibitor, specifically targeting the A isoform. It is recognized for its irreversible binding properties, distinguishing it from reversible inhibitors in the same class.
The synthesis of clorgyline hydrochloride typically involves several key steps:
For example, one synthetic route involves the reaction of 2-methyl-phenethylamine with chlorinated acyl derivatives under basic conditions to yield clorgyline. The final product is purified through crystallization or chromatography techniques.
Clorgyline hydrochloride has the molecular formula C13H15Cl2NO•HCl and a molecular weight of 308.63 g/mol. Its structure features a phenethylamine backbone with specific substitutions that confer its inhibitory activity on monoamine oxidase A.
The compound's structural data can be summarized as follows:
Clorgyline primarily participates in reactions involving its interaction with monoamine oxidase A. The inhibition mechanism involves forming a stable complex with the enzyme, effectively preventing it from metabolizing neurotransmitters.
The binding affinity of clorgyline for monoamine oxidase A has been quantified with a Ki value of 0.054 µM, indicating its high potency. In contrast, its affinity for monoamine oxidase B is significantly lower (Ki = 58 µM) .
The mechanism by which clorgyline exerts its effects involves irreversible inhibition of monoamine oxidase A. This inhibition leads to increased levels of serotonin and norepinephrine in the synaptic cleft, contributing to its antidepressant and anxiolytic effects.
Research indicates that clorgyline treatment can elevate striatal levels of neurotransmitters significantly while reducing metabolites like dihydroxyphenylacetic acid (DOPAC), which is a breakdown product of dopamine .
Clorgyline hydrochloride has several important applications in scientific research:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: